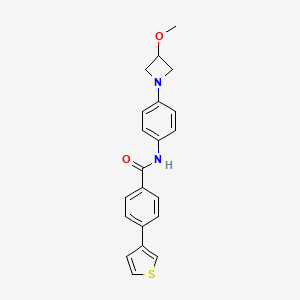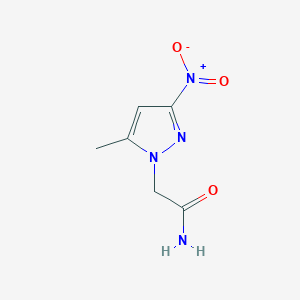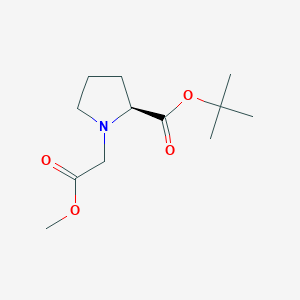
4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one” belongs to a class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through various methods. For instance, 1-(3-chlorophenyl)piperazine (mCPP) is commonly synthesized through the reaction of diethanolamine with m-chloroaniline .Molecular Structure Analysis
The molecular structure of a similar compound, “2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one”, was found to be monoclinic, with a molecular formula of C17H11FO3 . The detailed analysis of the molecular structure showed that the bicyclic fragment is planar with the accuracy of 0.009 Å, and the dihedral angle between the benzene ring and the chromone skeleton is 75° .Scientific Research Applications
Antibacterial Agents
Research has shown that novel quinolone derivatives exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A study by Kuramoto et al. (2003) highlighted the design of m-aminophenyl groups as N-1 substituents of naphthyridones and quinolones, which demonstrated significantly more potent antibacterial activities than existing compounds against clinical isolates, including Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The structural analysis revealed that a distorted orientation of the N-1 aromatic group due to steric repulsion is a key factor for the antibacterial potency (Kuramoto et al., 2003).
Antitumor Agents
Chou et al. (2010) explored 2-phenylquinolin-4-ones for anticancer drug development. They found that certain derivatives, such as 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, showed significant inhibitory activity against various tumor cell lines. Preliminary studies suggested that these compounds affect the tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R), offering a promising clinical candidate for cancer therapy (Chou et al., 2010).
Material Science Applications
In material science, phenylquinoxaline oligomers have been developed for their potential in creating solvent-resistant resins and coatings. Ooi et al. (2000) prepared phenylquinoxaline (PQ) oligomers that could be thermally crosslinked to form resins with high glass transition temperatures, low melt viscosities, and excellent mechanical properties. These materials are suitable for various applications, including aerospace and electronics, due to their resistance to solvents and high-temperature stability (Ooi et al., 2000).
Fluorescence and Sensing
A study on the weak interactions in 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives by Choudhury et al. (2003) found that these compounds, which include structural motifs similar to 4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one, could be used to study the influence of organic fluorine in crystal packing. This research has implications for the design of fluorescent materials and sensors based on these structures (Choudhury et al., 2003).
Photoredox Catalysis in Organic Synthesis
The development of new fluoromethylation protocols for carbon-carbon multiple bonds has been a subject of interest. Koike and Akita (2016) discussed the use of photoredox catalysis for radical reactions, highlighting the potential of fluorinated heterocycles in pharmaceutical and agrochemical industries. This approach offers a redox-neutral process under mild conditions, enabling efficient and selective radical fluoromethylation (Koike & Akita, 2016).
Safety and Hazards
Properties
IUPAC Name |
4-(2-fluorophenyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-10-5-1-3-7-12(10)17-9-14(18)16-11-6-2-4-8-13(11)17/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTMFYJOYKWBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1889818-05-6 |
Source


|
| Record name | 4-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2762134.png)
![Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2762135.png)
![[5-(Cyclopentyloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2762136.png)

![2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2762140.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2762144.png)



![N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2762148.png)
![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2762150.png)
![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2762152.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2762153.png)

